KOR Binding Affinity and MOR Selectivity: Icalcaprant Ki and Fold-Selectivity Compared to Aticaprant
Icalcaprant exhibits a KOR binding affinity Ki of 1.47 nM and an IC50 of 0.042 nM in functional assays, with approximately 31-fold binding selectivity over the mu-opioid receptor (MOR) . In contrast, aticaprant (CERC-501, LY-2456302, JNJ-67953964) demonstrates a KOR Ki of 0.807 nM with approximately 30-fold selectivity over MOR [1]. The two compounds display distinct affinity-selectivity trade-offs: aticaprant achieves higher absolute KOR affinity (0.807 vs 1.47 nM) but slightly lower fold-selectivity over MOR (30-fold vs 31-fold). A systematic review of KOR antagonists confirms aticaprant exhibits 30-fold selectivity while navacaprant exhibits approximately 300-fold selectivity, positioning icalcaprant in an intermediate selectivity range [2].
| Evidence Dimension | KOR binding affinity (Ki) and MOR selectivity ratio |
|---|---|
| Target Compound Data | Icalcaprant: Ki (KOR) = 1.47 nM; IC50 = 0.042 nM; 31-fold binding selectivity over MOR |
| Comparator Or Baseline | Aticaprant: Ki (KOR) = 0.807 nM; 30-fold selectivity over MOR |
| Quantified Difference | Aticaprant Ki is 0.55× of Icalcaprant Ki (higher affinity); Icalcaprant selectivity is 31-fold vs Aticaprant 30-fold (comparable) |
| Conditions | Binding assays; comparator data from published KOR antagonist characterization studies |
Why This Matters
The differential affinity-selectivity profile informs selection for experiments where absolute KOR potency versus off-target MOR minimization is the primary consideration.
- [1] GLPBIO. CERC-501 (Aticaprant) Product Datasheet. View Source
- [2] Wong S, et al. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review. J Affect Disord. 2024;362:816-827. View Source
